4-nitroso-1H-pyrazol-5-amine
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Overview
Description
4-Nitroso-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the class of pyrazoles Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitroso-1H-pyrazol-5-amine typically involves the nitration of 1H-pyrazol-5-amine. One common method includes the reaction of 1H-pyrazol-5-amine with nitrous acid under controlled conditions. The reaction is usually carried out in an aqueous medium at low temperatures to prevent decomposition and ensure high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction parameters such as temperature, pH, and concentration of reactants to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Nitroso-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form nitro derivatives.
Reduction: It can be reduced to form amino derivatives.
Substitution: It can participate in substitution reactions where the nitroso group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
Oxidation: Nitro-pyrazole derivatives.
Reduction: Amino-pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagent used.
Scientific Research Applications
4-Nitroso-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 4-nitroso-1H-pyrazol-5-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitroso group can form covalent bonds with nucleophilic residues in proteins, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound it interacts with.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1H-pyrazole: Similar in structure but lacks the nitroso group.
4-Nitro-1H-pyrazole: Contains a nitro group instead of a nitroso group.
1H-Pyrazol-5-amine: The parent compound without any nitroso or nitro substitution.
Uniqueness
4-Nitroso-1H-pyrazol-5-amine is unique due to the presence of the nitroso group, which imparts distinct reactivity and properties. This functional group allows the compound to participate in specific reactions that are not possible with its analogs, making it valuable in synthetic and medicinal chemistry.
Properties
IUPAC Name |
4-nitroso-1H-pyrazol-5-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O/c4-3-2(7-8)1-5-6-3/h1H,(H3,4,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOTMIABKERSZFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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